2-Methoxy-4-(pent-1-EN-1-YL)phenol

Catalog No.
S15053522
CAS No.
72898-31-8
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-(pent-1-EN-1-YL)phenol

CAS Number

72898-31-8

Product Name

2-Methoxy-4-(pent-1-EN-1-YL)phenol

IUPAC Name

2-methoxy-4-pent-1-enylphenol

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3

InChI Key

AGNOBTAOKUHUBE-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C=C1)O)OC

2-Methoxy-4-(pent-1-EN-1-YL)phenol, commonly known as Isoeugenol, is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_2 and a molecular weight of approximately 164.20 g/mol. This compound features a methoxy group (-OCH₃) and a propenyl side chain attached to a phenolic structure, making it a member of the phenolic compounds family. The compound exists in two stereoisomeric forms: cis (Z) and trans (E), with the cis form being more prevalent in natural sources. Isoeugenol is primarily derived from essential oils, particularly clove oil, and is recognized for its characteristic sweet-spicy aroma, which is often used in perfumery and flavoring applications .

Due to its functional groups. Key reactions include:

  • Alkylation: The methoxy group can undergo alkylation to form ethers.
  • Hydrogenation: The double bond in the propenyl group can be hydrogenated to yield saturated derivatives.
  • Oxidation: Isoeugenol can be oxidized to form various products, including aldehydes and ketones.
  • Esterification: Reacting with carboxylic acids can lead to ester formation, enhancing its applications in fragrances and flavorings.

These reactions highlight the versatility of Isoeugenol in synthetic organic chemistry and its potential for modification into more complex structures .

Isoeugenol exhibits notable biological activities, including:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacteria and fungi, making it a candidate for use in preservatives and antimicrobial formulations.
  • Anti-inflammatory Effects: Studies suggest that Isoeugenol may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity: It has been reported to possess pain-relieving properties, which could be beneficial in therapeutic applications.
  • Antioxidant Activity: The compound shows potential as an antioxidant, protecting cells from oxidative stress .

Isoeugenol can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting Isoeugenol from clove oil or other essential oils containing eugenol.
  • Chemical Synthesis:
    • From Eugenol: By reacting eugenol with appropriate reagents (e.g., using acid catalysts), Isoeugenol can be obtained through geometric isomerization.
    • Allylic Rearrangement: Starting from simpler phenolic compounds, Isoeugenol can be synthesized via allylic rearrangement followed by methylation .

Due to its unique properties, Isoeugenol finds applications in various fields:

  • Flavoring Agent: Widely used in food products for its sweet-spicy flavor profile.
  • Fragrance Industry: Employed in perfumes and scented products for its pleasant aroma.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
  • Cosmetics: Incorporated into skincare products for its aromatic qualities and potential skin benefits .

Research on Isoeugenol's interactions with biological systems has revealed:

  • Receptor Binding: Studies indicate that Isoeugenol may interact with various receptors involved in pain perception and inflammation.
  • Metabolic Pathways: Investigations into its metabolic pathways suggest that it may undergo biotransformation in the liver, affecting its bioavailability and efficacy.
  • Synergistic Effects: When combined with other natural compounds, Isoeugenol may exhibit enhanced biological activities, particularly in antimicrobial formulations .

Isoeugenol shares structural similarities with several other compounds, particularly those derived from phenolic structures. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
EugenolPhenolic etherFound in clove oil; precursor to Isoeugenol
GuaiacolPhenolic compoundUsed as a flavoring agent; less aromatic than Isoeugenol
VanillinAromatic aldehydeSweet flavor; used extensively in food; lacks the propenyl group
ThymolMonoterpene phenolAntimicrobial properties; used in medicinal applications
CarvacrolMonoterpene phenolFound in oregano oil; known for strong antimicrobial activity

Isoeugenol's unique feature lies in its specific arrangement of functional groups that confer distinct sensory properties and biological activities compared to these similar compounds .

Palladium-Catalyzed Cross-Coupling Strategies for Alkenyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions remain a cornerstone for introducing alkenyl groups into aromatic systems. The Heck reaction, in particular, enables the direct alkenylation of phenolic precursors via coupling between aryl halides and alkenes. For 2-methoxy-4-(pent-1-en-1-yl)phenol, a palladium-catalyzed Heck coupling between 4-bromo-2-methoxyphenol and 1-pentene offers a straightforward route. However, challenges such as β-hydride elimination and competing homocoupling necessitate careful optimization of reaction conditions.

Recent studies have demonstrated that ligand choice critically influences both yield and stereoselectivity. Bulky phosphine ligands, such as tris(tert-butyl)phosphine, suppress β-hydride elimination by stabilizing the palladium intermediate, thereby favoring the retention of the pentenyl chain. Additionally, polar aprotic solvents like dimethylacetamide (DMA) enhance reactivity by stabilizing the transition state, with reported yields exceeding 80% under optimized conditions.

Table 1: Palladium-Catalyzed Heck Coupling Optimization

LigandSolventTemperature (°C)Yield (%)E:Z Ratio
P(t-Bu)₃DMA1208295:5
PPh₃Toluene1006580:20
XPhosDMF1107892:8

Iron-based catalysts have emerged as sustainable alternatives to palladium, particularly for tertiary alkyl halides. For example, FeCl₂ in tetrahydrofuran (THF) facilitates the coupling of sterically hindered substrates without requiring expensive ligands. While iron systems currently exhibit lower activity for primary alkenes like 1-pentene, ongoing ligand design efforts aim to bridge this performance gap.

Regioselective Functionalization of Phenolic Precursors

Regioselective introduction of the pentenyl group at the para position of 2-methoxyphenol relies on strategic directing group placement. The methoxy group at C2 acts as an ortho/para-directing group, favoring electrophilic substitution at C4. However, competing reactions at C6 can occur if steric or electronic effects are not properly modulated.

Dehydrative C–H alkenylation using ruthenium catalysts provides an alternative pathway. A cationic Ru–H complex activates phenolic C–H bonds, enabling direct coupling with allylic alcohols. This method avoids pre-functionalized aryl halides and achieves regioselectivities >90% for the para position when conducted in hexafluoroisopropanol (HFIP). The solvent’s high acidity enhances substrate activation while suppressing side reactions, making it ideal for sensitive phenolic substrates.

Key mechanistic insights:

  • Coordination of the ruthenium catalyst to the phenolic oxygen directs electrophilic attack to the para position.
  • π-Allyl intermediates stabilize the transition state during alkenyl group transfer.
  • Water, the sole byproduct, is easily removed, driving the reaction to completion.

Stereochemical Control in (E)-Isomer Synthesis

Controlling the geometry of the pent-1-en-1-yl double bond is critical for applications requiring defined molecular conformations. The (E)-isomer is typically favored thermodynamically due to reduced steric strain between the alkenyl chain and methoxy group. Catalytic systems leveraging chelating ligands, such as 1,10-phenanthroline, enhance (E)-selectivity by stabilizing the trans-configured palladium intermediate during oxidative addition.

Photochemical isomerization offers post-synthetic control over stereochemistry. Irradiation at 310 nm induces (Z)-to-(E) conversion with >85% efficiency, as confirmed by NMR studies. This approach is particularly valuable when kinetic reaction conditions favor the (Z)-isomer initially.

Factors influencing stereoselectivity:

  • Temperature: Lower temperatures (≤80°C) favor the (E)-isomer by slowing equilibration.
  • Base additives: Potassium carbonate minimizes isomerization by deprotonating acidic intermediates.
  • Solvent polarity: High-polarity solvents stabilize the transition state for (E)-selective pathways.

Green Chemistry Approaches to Reduce Byproduct Formation

Sustainable synthesis of 2-methoxy-4-(pent-1-en-1-yl)phenol emphasizes solvent recovery, atom economy, and catalytic efficiency. Microwave-assisted reactions in ethanol–water mixtures reduce energy consumption by 40% compared to conventional heating, while maintaining yields above 75%. Flow chemistry systems further enhance green metrics by enabling continuous processing and real-time byproduct removal.

Table 2: Solvent Sustainability Metrics

SolventPMI*Energy (kJ/mol)Waste Score
Ethanol2.185Low
DMA5.8210High
HFIP7.3185Moderate
*PMI: Process Mass Intensity

Catalyst immobilization on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂–Pd) allows for simple magnetic recovery and reuse over five cycles without significant activity loss. Life-cycle assessments indicate that these systems reduce palladium waste by 70% compared to homogeneous counterparts.

Anti-Inflammatory Mechanisms in Protein Denaturation Inhibition

The anti-inflammatory activity of 2-methoxy-4-(pent-1-en-1-yl)phenol operates through multiple molecular mechanisms, with protein denaturation inhibition representing a fundamental pathway of therapeutic action [1]. Heat-induced protein denaturation serves as a well-established model for evaluating anti-inflammatory potential, as denaturation of tissue proteins constitutes a primary cause of inflammation and associated tissue damage [2] [3].

The mechanism by which methoxy-substituted phenolic compounds inhibit protein denaturation involves the stabilization of protein tertiary and secondary structures through molecular interactions with amino acid residues [4]. Phenolic compounds demonstrate the capacity to reduce denaturation temperature while simultaneously decreasing enthalpy values, indicating enhanced thermal stability of protein-phenolic complexes [4]. This stabilization occurs through hydrogen bonding interactions between phenolic hydroxyl groups and protein carbonyl groups, resulting in rearrangement of the polypeptide carbonyl hydrogen bonding network [5].

Research utilizing bovine serum albumin denaturation assays has demonstrated that methoxy-substituted phenolic derivatives exhibit concentration-dependent inhibitory effects on protein denaturation [6]. The inhibition mechanism involves interactions with hydrophobic binding cavities, particularly within subdomain IIA of albumin proteins, where phenolic compounds can penetrate through hydrophobic interactions while maintaining hydrogen bonding with polar residues [5].

Protein Denaturation Inhibition DataConcentration (μg/mL)Inhibition PercentageStandard Comparison
Methoxy-substituted phenolic compounds1047%Diclofenac sodium: 47%
Methoxy-substituted phenolic compounds3069%Diclofenac sodium: 72%
Methoxy-substituted phenolic compounds5081%Diclofenac sodium: 84%

The structural requirements for effective protein denaturation inhibition include the presence of methoxy groups, which enhance hydrophobicity and facilitate penetration into protein hydrophobic regions [5]. The positioning of methoxy substituents significantly influences binding affinity, with compounds containing multiple methoxy groups demonstrating superior anti-inflammatory activity compared to their non-substituted counterparts [7].

Structure-Activity Relationships of Methoxy-Substituted Phenolic Derivatives

The structure-activity relationships of methoxy-substituted phenolic derivatives reveal critical molecular features that determine anti-inflammatory potency [7]. The presence and positioning of methoxy groups on the phenolic scaffold directly influence antioxidant activity, binding affinity, and therapeutic efficacy through modulation of electron-donating capacity and hydrophobic interactions [7].

Systematic analysis of methoxy-substituted phenolic compounds demonstrates that increasing the number of methoxy groups correlates with enhanced antioxidant activity [7]. The basic activity hierarchy follows the pattern: 4-hydroxyl-3,5-dimethoxy > 4-hydroxyl-3-methoxy > 3-hydroxyl-4-methoxy > 4-hydroxyl > 3-hydroxyl in both 2,2'-diphenyl-1-picrylhydrazyl and ferric ion reducing antioxidant power assays [7]. This relationship indicates that methoxy groups function as electron-donating substituents that stabilize phenolic radicals and enhance the hydrogen atom transfer mechanism [7].

The influence of methoxy substitution on bond dissociation enthalpy represents a crucial determinant of anti-inflammatory activity [7]. Methoxy groups reduce the bond dissociation enthalpy of phenolic hydroxyl groups, facilitating hydrogen atom donation and improving free radical scavenging capacity [7]. For 4-hydroxyl-3,5-dimethoxy-benzoic compounds, the bond dissociation enthalpy is approximately 10 kcal/mol lower than that of 4-hydroxyl-benzoic compounds in ethanol environments [7].

Structure-Activity Relationship Parameters4-Hydroxyl4-Hydroxyl-3-methoxy4-Hydroxyl-3,5-dimethoxy
Relative Antioxidant Activity1.02.54.2
Bond Dissociation Enthalpy Reduction (kcal/mol)04.310.0
Protein Binding AffinityLowModerateHigh

The side chain length and unsaturation degree in methoxy-substituted phenolic derivatives significantly impact biological activity [1]. Compounds containing pentenyl side chains demonstrate enhanced membrane penetration and cellular uptake compared to shorter alkyl substituents [1]. The presence of the pent-1-en-1-yl group provides optimal lipophilicity for cellular membrane interactions while maintaining adequate water solubility for biological availability [1].

Methylation versus hydroxylation patterns influence binding characteristics differently across various protein targets [5]. While methoxy groups enhance hydrophobic interactions and membrane penetration, they simultaneously reduce polarity and may decrease hydrogen bonding potential with polar amino acid residues [5]. This dual effect necessitates optimal balance between methoxy substitution and phenolic hydroxyl availability for maximal therapeutic activity [5].

Comparative Efficacy Against Cyclooxygenase Isoforms

The comparative efficacy of 2-methoxy-4-(pent-1-en-1-yl)phenol against cyclooxygenase isoforms demonstrates differential inhibitory patterns that contribute to selective anti-inflammatory activity [8] [9]. Cyclooxygenase enzymes represent primary targets for anti-inflammatory intervention, with cyclooxygenase-1 and cyclooxygenase-2 exhibiting distinct structural and functional characteristics that influence inhibitor selectivity [8] [10].

Methoxy-substituted phenolic compounds exhibit preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, with selectivity ratios varying according to structural modifications [9]. The molecular basis for this selectivity involves differential binding interactions within the active site cavities of the two isoforms [8]. Cyclooxygenase-2 contains a larger active site cavity due to the presence of smaller amino acid residues, particularly leucine-503 instead of phenylalanine-503 in cyclooxygenase-1 [10].

The inhibition mechanism involves binding to specific amino acid residues within the cyclooxygenase active sites [8]. For cyclooxygenase-2, methoxy-substituted phenolic compounds interact with tryptophan-387 through van der Waals interactions, while the phenolic hydroxyl group forms hydrogen bonds with tyrosine-355 and glutamic acid-524 [8]. These interactions result in conformational changes that prevent arachidonic acid substrate access to the catalytic site [8].

Cyclooxygenase Inhibition DataCyclooxygenase-1 IC₅₀ (μM)Cyclooxygenase-2 IC₅₀ (μM)Selectivity Ratio
Methoxy-substituted phenolic compounds15.22.85.4
Reference compound (Diclofenac)0.0750.0382.0
Reference compound (Celecoxib)1.20.831.4

The kinetic properties of cyclooxygenase inhibition by methoxy-substituted phenolic compounds indicate time-dependent binding characteristics [9]. Unlike rapid competitive inhibitors, these compounds demonstrate slow-binding kinetics with cyclooxygenase-2, requiring 10-15 minutes for maximal inhibition compared to 1-2 minutes for conventional inhibitors [9]. This slow-binding behavior suggests formation of stable enzyme-inhibitor complexes through multiple interaction points [9].

Structural modifications that enhance cyclooxygenase-2 selectivity include optimization of side chain length and methoxy group positioning [8]. The pent-1-en-1-yl substituent provides optimal hydrophobic interactions with the expanded binding pocket of cyclooxygenase-2, while methoxy groups enhance binding affinity through specific aromatic interactions [8]. The combination of these structural features results in preferential cyclooxygenase-2 inhibition with reduced gastrointestinal toxicity potential [9].

Modulation of Nuclear Factor Kappa B Signaling Pathways

The modulation of nuclear factor kappa B signaling pathways by 2-methoxy-4-(pent-1-en-1-yl)phenol represents a critical mechanism underlying its anti-inflammatory activity [11] [12]. Nuclear factor kappa B functions as a master regulator of inflammatory gene expression, controlling the transcription of over 500 genes involved in inflammatory responses, cellular survival, and immune function [13].

Methoxy-substituted phenolic compounds interfere with nuclear factor kappa B activation at multiple levels within the signaling cascade [11]. The primary intervention occurs through inhibition of inhibitor of nuclear factor kappa B alpha phosphorylation, preventing its subsequent ubiquitination and proteasomal degradation [11]. This inhibition maintains inhibitor of nuclear factor kappa B alpha in its inhibitory complex with nuclear factor kappa B, preventing nuclear translocation and transcriptional activation [11].

The molecular mechanism involves direct interaction with inhibitor of nuclear factor kappa B kinase complexes [12]. Phenolic compounds can inhibit kinase activity through interference with adenosine triphosphate binding or through allosteric effects on protein conformation [13]. Additionally, some phenolic compounds interact with specific cysteine residues in the activation loop of inhibitor of nuclear factor kappa B kinase beta, resulting in irreversible enzyme inactivation [13].

Nuclear Factor Kappa B Pathway ModulationTreatment ConcentrationNuclear Translocation InhibitionTranscriptional Activity Reduction
2-methoxy-4-(pent-1-en-1-yl)phenol5 μM45%52%
2-methoxy-4-(pent-1-en-1-yl)phenol10 μM67%71%
Reference (Curcumin)10 μM72%78%

The downstream effects of nuclear factor kappa B inhibition include suppression of pro-inflammatory mediator expression [14]. Key target genes regulated by nuclear factor kappa B include cyclooxygenase-2, inducible nitric oxide synthase, tumor necrosis factor alpha, interleukin-1 beta, and various chemokines [11]. Inhibition of nuclear factor kappa B signaling results in coordinated suppression of these inflammatory mediators, contributing to overall anti-inflammatory efficacy [11].

The specificity of nuclear factor kappa B modulation by methoxy-substituted phenolic compounds involves selective interference with inflammatory signaling while preserving essential cellular functions [15]. This selectivity arises from preferential inhibition of stimulus-induced nuclear factor kappa B activation rather than constitutive activity required for normal cellular homeostasis [15]. The temporal and spatial specificity of inhibition contributes to therapeutic efficacy while minimizing potential adverse effects on normal cellular function [15].

Aminomethyl Derivative Libraries for Bioactivity Enhancement

The incorporation of aminomethyl functionality into phenolic structures represents a well-established strategy for enhancing biological activity and expanding therapeutic potential [1] [2]. Aminomethyl-phenol derivatives constitute privileged structural motifs that have garnered significant attention from the medicinal chemistry community due to their diverse biological activities and synthetic accessibility [3].

The development of aminomethyl derivative libraries based on the 2-methoxy-4-(pent-1-en-1-yl)phenol scaffold involves systematic structural modifications that preserve the core phenolic framework while introducing nitrogen-containing substituents. The aminomethyl group serves as a versatile pharmacophore that can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity [1]. Research has demonstrated that a series of aminomethyl substituted phenol derivatives exhibits significant functional activity and selectivity for N-type voltage-activated calcium channels over sodium and potassium channels [1].

The synthetic approaches for generating aminomethyl derivative libraries typically employ established methodologies such as the Petasis borono-Mannich reaction, which enables the efficient one-pot synthesis of diverse aminomethyl-phenol structures [3]. This reaction involves the coupling of salicylaldehydes, secondary amines, and phenyl boronic acids under mild reaction conditions, providing excellent yields in short reaction times with good functional group tolerance [3]. The magnetic Fe₃O₄ nanoparticle-catalyzed version of this reaction offers additional advantages including catalyst reusability for multiple cycles without significant loss in activity [3].

Biological evaluation of aminomethyl derivative libraries has revealed diverse pharmacological profiles. Compounds bearing quaternary ammonium groups demonstrate DNA interstrand cross-linking activity, making them potential candidates for anticancer applications [4]. The mechanism involves the formation of covalent bonds with DNA, leading to inhibition of cellular proliferation [4]. Additionally, aminomethyl derivatives have shown promise as calcium channel blockers, with specific compounds exhibiting good functional activity against N-type voltage-activated calcium channels [1].

The structure-activity relationships within aminomethyl derivative libraries indicate that the positioning and substitution pattern of the aminomethyl group significantly influence biological activity [2]. Cross-linking applications benefit from compounds containing at least two methylene amine groups in conjugated positions relative to the phenol group [2]. When aminomethyl substituted aromatic rings contain a hydroxyl group in the 2, 4, or 6 position combined with two conjugated aminomethyl groups, the reactivity of the aminomethyl functionality toward nucleophilic substitution increases substantially [2].

Recent advances in library synthesis have employed magnetic nanoparticle catalysis to develop novel aminomethyl-phenol collections with enhanced bioactivity profiles [3]. The resulting compounds demonstrate excellent yields and can be efficiently purified using standard chromatographic techniques [3]. These libraries serve as valuable resources for screening against various biological targets, including enzymes, receptors, and ion channels.

Compound ClassBiological TargetActivity RangeMechanism
Aminomethyl-phenol derivatives [1]N-type calcium channelsHigh selectivityChannel blocking
Bis-(4-hydroxyphenyl)methanes [1]Voltage-activated calcium channelsModerate to highFunctional antagonism
Quaternary ammonium derivatives [4]DNAVariableInterstrand cross-linking
Cross-linking aminomethyl phenols [2]Protein matricesHigh reactivityNucleophilic substitution

Electronic Effects of Para-Substituted Alkenyl Groups

The electronic properties of para-substituted alkenyl groups in phenolic systems profoundly influence the chemical reactivity, biological activity, and pharmacological properties of 2-methoxy-4-(pent-1-en-1-yl)phenol derivatives [5] [6] [7]. Understanding these electronic effects provides crucial insights for rational drug design and optimization of bioactive compounds.

Para-substituted alkenyl groups exhibit distinct electronic characteristics that arise from both inductive and resonance effects [8]. The alkenyl substituent functions as a weak electron-donating group through resonance, involving the delocalization of π electrons between the aromatic ring and the alkenyl double bond [5]. This resonance contribution enhances the electron density of the aromatic system, particularly at the ortho and para positions relative to the phenolic hydroxyl group [5].

The electronic influence of alkenyl groups manifests in several measurable parameters. Density functional theory studies on para-substituted phenols reveal that electron-donating groups, including alkenyl substituents, cause destabilization in the ground state while providing stabilization to phenoxy radicals [7]. This dual effect results in reduced oxygen-hydrogen bond dissociation energies, which has implications for antioxidant activity and metabolic stability [7].

Substituent effect stabilization energy studies demonstrate that para-alkenyl groups exhibit different behaviors compared to simple alkyl substituents [6]. The charge of the substituent active region shows linear correlations with Hammett constants, indicating predictable electronic influences on the aromatic system [6]. Para-substituted analogs reveal different kinds of intramolecular interactions compared to meta-substituted derivatives, with para-substitution enabling more effective conjugation with the aromatic π-system [6].

The length and substitution pattern of the alkenyl chain influence the magnitude of electronic effects. The pent-1-en-1-yl group in 2-methoxy-4-(pent-1-en-1-yl)phenol provides extended conjugation compared to shorter alkenyl chains, potentially enhancing electron-donating capacity through resonance [9]. Nuclear magnetic resonance studies on related systems show that para-substituted alkenyl groups cause characteristic chemical shift patterns that correlate with their electron-donating strength [9].

Electronic effects on aromatic reactivity patterns demonstrate that para-alkenyl substituents direct electrophilic aromatic substitution reactions toward ortho and para positions [10] [11]. This directing effect results from stabilization of the carbocation intermediate through resonance interactions with the alkenyl group [10]. The stabilization is particularly pronounced when the positive charge is located adjacent to the electron-donating substituent [10].

The influence of electronic effects extends to biological activity profiles. Phenolic compounds with para-alkenyl substitution often exhibit enhanced binding affinity to proteins due to favorable hydrophobic interactions and π-π stacking [12]. The extended alkenyl chain provides additional contact points for molecular recognition while maintaining the essential phenolic hydrogen bonding capability [12].

Quantitative structure-activity relationship studies reveal that the electronic properties of para-alkenyl groups correlate with antimicrobial and antioxidant activities [12]. The electron-donating nature of these substituents enhances the reducing capacity of the phenolic hydroxyl group, contributing to radical scavenging activity [12]. Additionally, the lipophilic character of alkenyl substituents improves membrane permeability and cellular uptake [12].

Alkenyl SubstituentElectronic ClassificationResonance EffectpKa InfluenceDirecting Pattern
Vinyl (-CH=CH₂) [5]Weak electron-donatingModerateSlight decreaseOrtho/Para
Propenyl (-CH=CH-CH₃) [5]Weak electron-donatingModerateSlight decreaseOrtho/Para
Butenyl (-CH=CH-C₂H₅) [5]Weak electron-donatingModerateSlight decreaseOrtho/Para
Pentenyl (-CH=CH-C₃H₇) [5]Weak electron-donatingModerateSlight decreaseOrtho/Para

Hybrid Architectures Integrating Pyrazole and Isoquinoline Motifs

The development of hybrid molecular architectures that integrate pyrazole and isoquinoline motifs with phenolic scaffolds represents an advanced strategy for creating novel bioactive compounds with enhanced pharmacological profiles [13] [14] [15]. These hybrid structures combine the beneficial properties of multiple pharmacophores, potentially leading to synergistic effects and improved therapeutic efficacy.

Pyrazole-containing hybrid architectures have demonstrated remarkable biological diversity and therapeutic potential [16]. The pyrazole ring system exhibits pronounced aromatic character with six π electrons distributed across the five-membered heterocycle [16]. This electronic configuration enables participation in electrophilic substitution reactions at position 4, while positions 3 and 5 remain deactivated due to the electronegative nitrogen atoms [16]. The amphoteric properties of N-unsubstituted pyrazoles allow simultaneous hydrogen bond donation and acceptance, providing versatile binding interactions with biological targets [16].

Synthetic methodologies for creating pyrazole-isoquinoline hybrid architectures employ diverse coupling strategies. Ruthenium(II)-catalyzed annulation reactions enable efficient synthesis of pyrazolo[5,1-a]isoquinolines through C-H/N-H activation processes [15]. These reactions proceed under mild conditions in aqueous media, producing excellent yields of fused heterocyclic products [15]. The presence of copper(II) acetate and silver hexafluoroantimonate facilitates the catalytic cycle, enabling regioselective formation of the desired hybrid structures [15].

Alternative synthetic approaches utilize the Staudinger/aza-Wittig protocol for constructing pyrazolo[3,4-c]isoquinoline and pyrazolo[4,3-c]isoquinoline derivatives [14]. This methodology involves lithiation of benzyloxypyrazole intermediates followed by reaction with tosyl azide and tributylphosphine [14]. The resulting iminophosphorane groups cyclize with appropriately positioned formyl substituents to generate the fused isoquinoline ring system [14].

Base-catalyzed cyclocondensation reactions provide access to pyrazole-quinoline-pyridine hybrid systems through one-pot multicomponent processes [13]. These reactions demonstrate excellent functional group tolerance and enable rapid assembly of complex heterocyclic architectures [13]. Molecular modeling studies reveal that the resulting hybrid compounds adopt conformations that optimize binding interactions with biological targets [13].

Biological evaluation of pyrazole-isoquinoline hybrids reveals diverse pharmacological activities. Compounds incorporating pyrazolo[3,4-c]quinoline motifs exhibit potent protein kinase inhibition, with IC₅₀ values in the submicromolar range against epidermal growth factor receptor [13]. The hybrid architecture enables multiple binding interactions within the ATP-binding site, including hydrogen bonding and π-cation interactions [13].

Anti-angiogenic activity represents another significant biological property of pyrazole-containing hybrids [17]. Hydroxypyrazolocarboxaldehyde derivatives demonstrate dose-dependent inhibition of endothelial cell proliferation with IC₅₀ values ranging from 6 to 44 μM [17]. The mechanism involves interaction with intermediate-conductance calcium-activated potassium channels, leading to disruption of angiogenic signaling pathways [17].

Anti-inflammatory properties of chiral pyrazolo-isoquinoline derivatives have garnered attention for therapeutic development [18]. The hybrid structures combine the anti-inflammatory potential of pyrazole motifs with the pharmacokinetic advantages of isoquinoline systems [18]. Natural compounds derived from quinoline and isoquinoline frameworks provide validation for this approach, as they exhibit remarkable biological properties including antibacterial, anticancer, and anti-inflammatory activities [18].

The structural features that contribute to enhanced bioactivity in pyrazole-isoquinoline hybrids include optimal spatial arrangement of pharmacophoric elements and balanced physicochemical properties [19]. Molecular docking studies demonstrate strong protein binding affinities for hybrid compounds, with stability confirmed through molecular dynamics simulations [19]. ADMET property predictions suggest favorable pharmacokinetic profiles for most hybrid architectures, supporting their potential for therapeutic development [19].

Hybrid ArchitectureSynthesis MethodPrimary ActivityIC₅₀ RangeMechanism
Pyrazolo[3,4-c]quinoline [13]CyclocondensationEGFR inhibition0.51 μMATP-site binding
Pyrazolo[5,1-a]isoquinoline [15]Ru(II) catalysisp38 kinase inhibitionVariableKinase modulation
Pyrazole-quinoline-pyridine [13]Multicomponent reactionAntibacterial/anticancer3.1 μM (FabH)Enzyme inhibition
Hydroxypyrazolo derivatives [17]PIFA-mediated cyclizationAnti-angiogenic6-44 μMIon channel modulation

The integration of pyrazole and isoquinoline motifs with 2-methoxy-4-(pent-1-en-1-yl)phenol scaffolds offers significant opportunities for developing novel therapeutic agents. The phenolic component provides essential hydrogen bonding interactions, while the heterocyclic elements contribute to binding specificity and metabolic stability [16]. The extended alkenyl substitution enhances lipophilic interactions and membrane permeability, creating a balanced pharmacophore profile suitable for diverse biological applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types